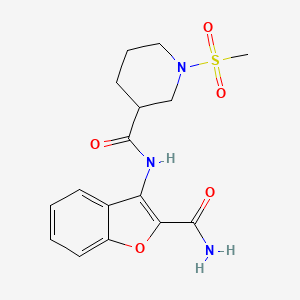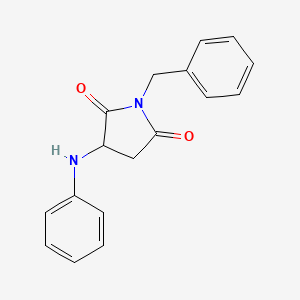![molecular formula C12H16ClNO2 B2799042 Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride CAS No. 2126177-39-5](/img/structure/B2799042.png)
Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro chromanone compounds are a type of 3D-scaffold used in the synthesis of various new compounds, such as Mannich bases and azo dyes . Pyrrolidine is a five-membered ring with nitrogen heterocycles, widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
New compounds based on a 3D-spiro chromanone scaffold were synthesized, including Mannich bases, azo dye, pyrazolines, and hydrazones . The synthesis involved condensation reactions of the hydrazide-spiro chromanone with different ketonic reagents .Molecular Structure Analysis
Spiro chromanone is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one unit .Chemical Reactions Analysis
The condensation reactions of the hydrazide-spiro chromanone with different ketonic reagents led to the synthesis of pyrazoles and anils . Moreover, the methoxyl substituted spiro chromanone was condensed with different hydrazines and hydrazides to give the corresponding hydrazones .Applications De Recherche Scientifique
1. Medicinal Chemistry Research Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride is noted as an important pharmacophore in medicinal chemistry. It is a structural component in various drugs, drug candidates, and biochemical reagents. Recent advances in synthesizing derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, indicate its significance in the development of biologically active substances (Ghatpande et al., 2020).
2. Structural Studies and Synthesis Techniques The compound has been involved in studies focusing on its structural characterization, such as NMR, mass spectral, and X-ray structural studies. These studies provide insights into the chemical properties and potential applications of spiro[pyrrolidine-2,3'-oxindoles], which share structural similarities (Laihia et al., 2006).
3. Antiviral Research Research has shown that certain N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides demonstrate activity against influenza A viruses, suggesting potential antiviral applications for structurally related compounds (de la Cuesta et al., 1984).
4. Potential in Histone Deacetylase (HDAC) Inhibition Spiropiperidine hydroxamic acid derivatives, which include spiro[chromane-2,4'-piperidine], have been identified as novel histone deacetylase inhibitors. These compounds have shown promise in inhibiting tumor growth, indicating potential applications in cancer research (Varasi et al., 2011).
5. Synthesis of Novel Spiro Heterocycles Research on the synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, involving spiro[chromano[4,3-c]isoxazole] derivatives, highlights the compound's role in the creation of novel spiro heterocycles (Bonacorso et al., 2017).
Orientations Futures
Mécanisme D'action
Biochemical Pathways
Compounds with similar structures have shown pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents . This suggests that Spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride may affect a variety of biochemical pathways, leading to diverse downstream effects.
Propriétés
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,10,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTFFXFQVVLPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C3=CC=CC=C3O2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)
![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)
![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)
![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)

